N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and an ethyl linker to a 2,4,6-trimethylbenzenesulfonamide moiety. The trimethylbenzenesulfonamide group is a common pharmacophore in enzyme inhibitors, suggesting possible applications in targeting kinases or viral proteases .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-30-20-8-6-19(7-9-20)21-10-11-22(27)26(25-21)13-12-24-31(28,29)23-17(3)14-16(2)15-18(23)4/h6-11,14-15,24H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIFZGQZIWSENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H25N5O3
- Molecular Weight: 395.5 g/mol
- CAS Number: 1235635-00-3
The biological activity of this compound is largely attributed to its interaction with specific cellular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical biological pathways, which can affect cell proliferation and survival.
- Receptor Interaction: It might bind to cellular receptors, altering signal transduction pathways that govern various physiological responses.
- Gene Expression Modulation: The compound has the potential to influence gene expression related to cell growth and apoptosis, which is crucial in cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have focused on its effects on various cancer cell lines:
| Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (breast cancer) | Inhibition of proliferation | |
| HUVEC (endothelial cells) | Selective cytotoxicity | |
| A549 (lung cancer) | Induction of apoptosis |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait for anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Preliminary studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.
Case Studies
- Study on MCF-7 Cells:
- A study evaluated the impact of the compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation pathways.
- Endothelial Cell Targeting:
- Research focused on the selectivity of the compound for activated endothelial cells over quiescent cells. The results indicated a significant reduction in viability of activated HUVECs when treated with the compound, suggesting its potential use in targeting tumor vasculature.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies: Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies: Detailed investigations into molecular targets and pathways affected by this compound.
- Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (Compound 10a, )
- Key Features: Benzothiazole (aromatic heterocycle) replaces the ethoxyphenyl group; pyridinone instead of pyridazinone.
- Molecular Weight : Estimated ~393 g/mol (vs. 441.54 g/mol for the target compound).
- Activity : Demonstrated antiviral properties, likely due to sulfonamide-heterocycle synergy .
- Synthesis : Reflux with piperidine acetate and acetic acid, followed by crystallization .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Key Features: Chromenone and fluorophenyl groups enhance aromatic stacking; pyrazolo-pyrimidine core differs from pyridazinone.
- Molecular Weight : 589.1 g/mol (M+1), significantly higher than the target compound.
- Activity: Likely targets kinases or chromatin-modifying enzymes due to chromenone’s role in kinase inhibition .
- Synthesis : Suzuki coupling with a palladium catalyst, highlighting advanced cross-coupling methodologies .
Pharmacological Activity
The pyridazinone core in the target compound may offer improved metabolic stability compared to pyridinone (Compound 10a), while the ethoxyphenyl group could enhance blood-brain barrier penetration relative to fluorophenyl groups (Example 53).
Research Findings and Limitations
- Compound 10a : Antiviral activity linked to sulfonamide-heterocycle interactions, but low solubility limits bioavailability .
- Example 53 : High molecular weight and fluorination enhance target binding but reduce aqueous solubility .
- Target Compound : Predicted balanced lipophilicity (logP ~3.5) may optimize pharmacokinetics, though empirical data is lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
